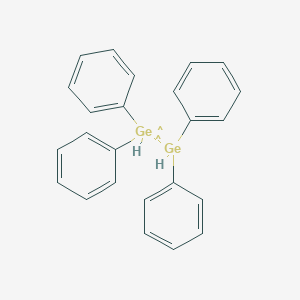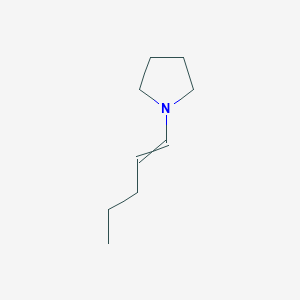![molecular formula C20H20N2NaO8S+ B227718 Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid CAS No. 14052-68-7](/img/structure/B227718.png)
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid is a compound that has been extensively studied in scientific research. It is also known as N-(4-(4-(4-(3-Carboxypropanoylamino)phenyl)sulfonylanilino)-4-oxobutyl)-L-glutamic acid. This compound is a derivative of the amino acid glutamate and has been found to have various biochemical and physiological effects.
作用机制
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the glycine site of the NMDA receptor and inhibits the binding of glycine, which is necessary for the activation of the receptor. This results in the inhibition of glutamate-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has various biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity. It has also been found to inhibit the development of kindling, which is a model of epilepsy. Furthermore, it has been found to have neuroprotective effects in various models of neurodegenerative diseases.
实验室实验的优点和局限性
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has several advantages for lab experiments. It is a highly specific antagonist of the NMDA receptor and does not interact with other glutamate receptors. It is also water-soluble, which makes it easy to administer in experiments. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
For the study of this compound include studying its effects on other glutamate receptors and in other models of neurological disorders.
合成方法
The synthesis of Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid involves the reaction between N-(4-(4-aminophenyl)sulfonylphenyl)butanamide and L-glutamic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.
科学研究应用
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has been extensively studied in scientific research. It has been found to have various applications in the field of neuroscience, particularly in the study of glutamate receptors. This compound has been used to study the effects of glutamate on synaptic transmission and plasticity. It has also been used to study the role of glutamate receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
CAS 编号 |
14052-68-7 |
|---|---|
产品名称 |
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid |
分子式 |
C20H20N2NaO8S+ |
分子量 |
471.4 g/mol |
IUPAC 名称 |
sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H20N2O8S.Na/c23-17(9-11-19(25)26)21-13-1-5-15(6-2-13)31(29,30)16-7-3-14(4-8-16)22-18(24)10-12-20(27)28;/h1-8H,9-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28);/q;+1 |
InChI 键 |
ZNZHHVLKUHDNQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O.[Na+] |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)[O-].[Na+].[Na+] |
同义词 |
4,4'-disuccinoylaminodiphenyl sulfone DDS-DSA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)


![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)



